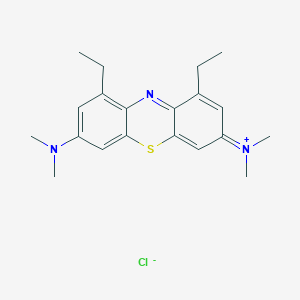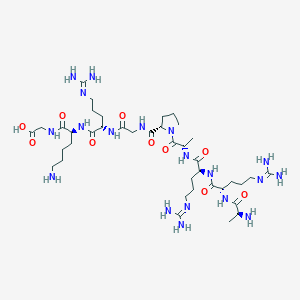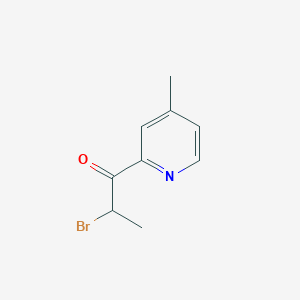
7-(Dimethylamino)-1,9-diethyl-N,N-dimethyl-3H-phenothiazin-3-iminium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Dimethylamino)-1,9-diethyl-N,N-dimethyl-3H-phenothiazin-3-iminium chloride is a synthetic compound known for its vibrant color and diverse applications. It is commonly used as a dye and has significant roles in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its phenothiazine core, which is a tricyclic structure containing sulfur and nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Dimethylamino)-1,9-diethyl-N,N-dimethyl-3H-phenothiazin-3-iminium chloride typically involves the oxidation of N,N-dimethyl-phenylenediamine with sodium dichromate in the presence of sodium thiosulfate. This is followed by further oxidation in the presence of N,N-dimethylaniline . The reaction conditions are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is often isolated by adding hydrochloric acid and sodium chloride to the reaction mixture, followed by filtration and washing .
Analyse Des Réactions Chimiques
Types of Reactions
7-(Dimethylamino)-1,9-diethyl-N,N-dimethyl-3H-phenothiazin-3-iminium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced to its leuco form, which is colorless.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Sodium dichromate and sodium thiosulfate are commonly used oxidizing agents.
Reduction: Sodium borohydride or hydrazine can be used for reduction reactions.
Substitution: Various alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include different phenothiazine derivatives, which can have varied applications depending on the functional groups introduced during the reactions.
Applications De Recherche Scientifique
7-(Dimethylamino)-1,9-diethyl-N,N-dimethyl-3H-phenothiazin-3-iminium chloride has a wide range of scientific research applications:
Chemistry: It is used as a dye and a reagent in various chemical reactions.
Biology: The compound is used in staining techniques to visualize cellular components.
Medicine: It has applications in the treatment of methemoglobinemia and as a diagnostic tool.
Mécanisme D'action
The mechanism of action of 7-(Dimethylamino)-1,9-diethyl-N,N-dimethyl-3H-phenothiazin-3-iminium chloride involves its ability to interact with various molecular targets. In biological systems, it can act as an electron carrier, facilitating redox reactions. It also has the ability to bind to nucleic acids and proteins, which can affect their function . The compound’s interaction with the mitochondrial respiratory chain is particularly notable, as it can act as an alternative electron carrier in cases of dysfunctional electron transport .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylene Blue: Another phenothiazine derivative with similar applications in medicine and biology.
Dimethylaminophenothiazine: A related compound with similar chemical properties and applications.
Uniqueness
7-(Dimethylamino)-1,9-diethyl-N,N-dimethyl-3H-phenothiazin-3-iminium chloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to act as both an oxidizing and reducing agent, as well as its strong affinity for nucleic acids, sets it apart from other similar compounds .
Propriétés
Numéro CAS |
881426-23-9 |
|---|---|
Formule moléculaire |
C20H26ClN3S |
Poids moléculaire |
376.0 g/mol |
Nom IUPAC |
[7-(dimethylamino)-1,9-diethylphenothiazin-3-ylidene]-dimethylazanium;chloride |
InChI |
InChI=1S/C20H26N3S.ClH/c1-7-13-9-15(22(3)4)11-17-19(13)21-20-14(8-2)10-16(23(5)6)12-18(20)24-17;/h9-12H,7-8H2,1-6H3;1H/q+1;/p-1 |
Clé InChI |
VRTGTQHAUHOLCA-UHFFFAOYSA-M |
SMILES canonique |
CCC1=CC(=[N+](C)C)C=C2C1=NC3=C(C=C(C=C3S2)N(C)C)CC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-3-[(naphthalen-2-yl)amino]propanoic acid](/img/structure/B12603490.png)


![{4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]phenoxy}acetic acid](/img/structure/B12603502.png)
![[2-Bromo-2-(bromomethylsulfonyl)ethenyl]benzene](/img/structure/B12603518.png)

![1-[(6-Chloropyridin-3-yl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B12603534.png)





![6H-Oxazolo[4,5-g][3]benzazepine, 7,8,9,10-tetrahydro-8-[3-[[4-methyl-5-(2-methyl-5-quinolinyl)-4H-1,2,4-triazol-3-yl]thio]propyl]-2-(trifluoromethyl)-](/img/structure/B12603576.png)
